molecular formula C10H16O5S B3021269 Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate CAS No. 4905-71-9

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate

Cat. No.: B3021269
CAS No.: 4905-71-9
M. Wt: 248.3 g/mol
InChI Key: WINWJOBODCLFQL-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate is a useful research compound. Its molecular formula is C10H16O5S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate, a versatile chemical compound, has been extensively studied for its utility in the synthesis of diverse organic molecules and structural applications. Honey et al. (2012) highlighted its use as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, such as trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Similarly, Sakhabutdinova et al. (2018) explored its catalytic reaction with alcohols to produce ethyl 2-alkoxy-3-oxobutanoates, demonstrating its potential in modifying the direction of chemical reactions towards forming polyoxa macrocycles (Sakhabutdinova et al., 2018).

Antioxidant and Antimicrobial Activities

Research has also delved into the biological activities of derivatives of this compound. Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and investigated its antioxidant and antimicrobial activities, providing insights into its potential therapeutic applications (Kumar et al., 2016). Additionally, Stanchev et al. (2009) studied the antioxidant properties of 4-hydroxycoumarin derivatives, including Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, highlighting its significant scavenger activity in free radical systems (Stanchev et al., 2009).

Properties

IUPAC Name

ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5S/c1-3-15-10(12)9(7(2)11)8-4-5-16(13,14)6-8/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINWJOBODCLFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCS(=O)(=O)C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389395
Record name ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4905-71-9
Record name ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Reactant of Route 2
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Reactant of Route 3
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Reactant of Route 4
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Reactant of Route 5
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Reactant of Route 6
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate

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